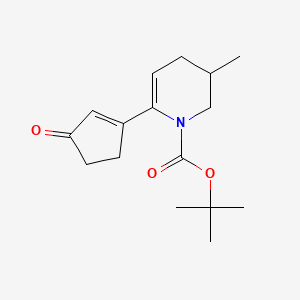
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Acetylation: Introduction of acetyl groups to the naphthalene ring.
Methoxylation: Addition of a methoxy group.
Esterification: Formation of the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar structures but different functional groups.
Methoxy-naphthalene derivatives: Compounds with methoxy groups attached to the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C17H16O7 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
methyl 4,6-diacetyloxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-14-7-12(17(20)22-4)5-11-6-15(21-3)16(8-13(11)14)24-10(2)19/h5-8H,1-4H3 |
Clave InChI |
XDWLAYSUNYAZMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C(C=C2C=C1OC)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


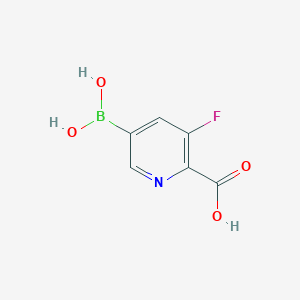
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
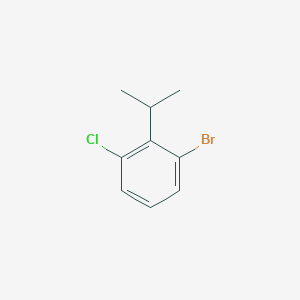

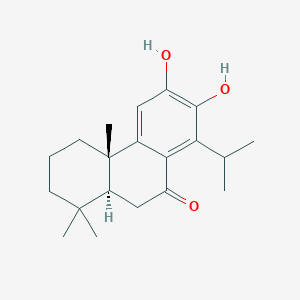
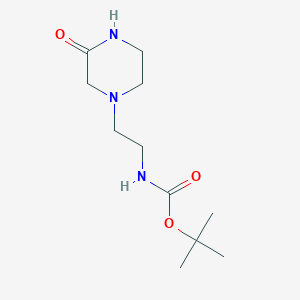
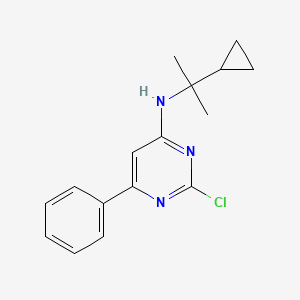
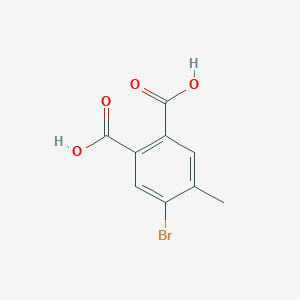
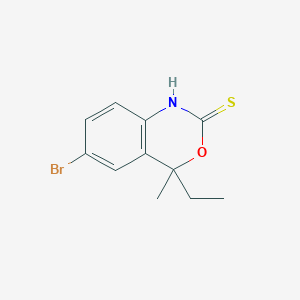

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)


